Fasoracetam

mGluR activation cAMP modulation receptor pharmacology

Fasoracetam (INN; also designated NS-105, NFC-1, AEVI-001; CAS 110958-19-5 for the monohydrate; CAS 59388-44-2 for the anhydrous form) is a synthetic pyrrolidone-class nootropic of the racetam family, first developed by Nippon Shinyaku. Unlike prototypical racetams (e.g., piracetam), fasoracetam functions as a non-selective metabotropic glutamate receptor (mGluR) activator with additional modulatory effects at GABA(B) and cholinergic systems, placing it in a distinct pharmacological subclass that has progressed to Phase II/III clinical investigation for ADHD with mGluR network gene variants.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 59388-44-2
Cat. No. B8010081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasoracetam
CAS59388-44-2
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCC(=O)N2
InChIInChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)
InChIKeyGOWRRBABHQUJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasoracetam (CAS 59388-44-2) for Research Procurement: Compound Identity and Baseline Characteristics


Fasoracetam (INN; also designated NS-105, NFC-1, AEVI-001; CAS 110958-19-5 for the monohydrate; CAS 59388-44-2 for the anhydrous form) is a synthetic pyrrolidone-class nootropic of the racetam family, first developed by Nippon Shinyaku [1]. Unlike prototypical racetams (e.g., piracetam), fasoracetam functions as a non-selective metabotropic glutamate receptor (mGluR) activator with additional modulatory effects at GABA(B) and cholinergic systems, placing it in a distinct pharmacological subclass that has progressed to Phase II/III clinical investigation for ADHD with mGluR network gene variants [2].

Why Fasoracetam Cannot Be Substituted by Generic Racetams: Evidence-Based Differentiation


Although fasoracetam shares the pyrrolidinone core with piracetam, aniracetam, and oxiracetam, substitution is precluded by three fundamental pharmacological divergences: (1) direct mGluR activation with cAMP modulation at sub-micromolar concentrations [1]; (2) chronic upregulation of GABA(B) receptor density, a property not shared by piracetam [2]; and (3) a clinically validated efficacy signal in an ADHD subpopulation stratified by mGluR gene network mutations — a precision-medicine context for which no other racetam has generated comparable evidence [3]. These differentiating features carry direct consequences for experimental design, formulation requirements, and procurement specifications.

Quantitative Differentiation Evidence for Fasoracetam Against Comparator Racetams


mGluR-Mediated cAMP Modulation at Sub-Micromolar Concentrations Versus Piracetam's Non-mGluR Profile

Fasoracetam (NS-105) modulates adenylate cyclase activity through direct interaction with mGluR group II/III receptors at concentrations as low as 0.1 μM in rat cerebrocortical membranes, with the inhibitory action blocked specifically by group II antagonist (±)-α-ethylglutamic acid and group III antagonist MAP-4, but not by group I antagonist AIDA, confirming mGluR subclass selectivity [1]. In contrast, piracetam does not directly activate mGluRs; its mechanism is primarily attributed to modulation of AMPA-type glutamate receptors and membrane fluidity without mGluR engagement [2]. No direct mGluR binding affinity (IC50/Ki) comparable to fasoracetam has been published for piracetam, aniracetam, or oxiracetam.

mGluR activation cAMP modulation receptor pharmacology

GABA(B) Receptor Upregulation Following Repeated Administration: Absent in Piracetam

Repeated administration of fasoracetam (NS-105) in rats increased GABA(B) receptor number in the cerebral cortex without affecting the binding properties of β-adrenoceptors or 5-HT2 receptors, indicating selective GABA(B) upregulation [1]. This property is mechanistically linked to fasoracetam's ability to reverse memory disruption induced by the GABA(B) agonist baclofen [2]. By contrast, piracetam does not produce GABA(B) receptor upregulation; its chronic effects are predominantly on cholinergic and AMPA receptor systems [3].

GABA(B) upregulation receptor plasticity chronic dosing

Low Plasma Protein Binding (~3.3%) Minimizing Drug Interaction Risk Versus Piracetam (Negligible but Unquantified)

Fasoracetam exhibits very low plasma protein binding of approximately 3.3%, meaning ~97% of the drug remains unbound and pharmacologically active in circulation [1]. This value is substantially lower than most CNS-active small molecules and comparable only to select racetams. Piracetam is reported to have negligible protein binding (typically <10%), but the precise value has not been consistently published in peer-reviewed form [2]. The low binding of fasoracetam minimizes the risk of protein-binding-mediated drug-drug interactions, an important consideration in polypharmacy research protocols.

plasma protein binding drug-drug interaction free fraction

Predicted Blood-Brain Barrier Permeability (QPlogBB = -0.4) Comparable to Piracetam (QPlogBB = -0.5) but with Differential Caco-2/MDCK Flux

In silico predictions using QikProp demonstrate that fasoracetam has a QPlogBB of -0.4, indicating moderate to good brain penetration potential, similar to piracetam at -0.5 [1]. However, fasoracetam shows higher predicted Caco-2 permeability (QPPCaco = 227.8 nm/s) and MDCK permeability (QPPMDCK = 410.6 nm/s) compared to piracetam (QPPCaco = 165.0 nm/s; QPPMDCK = 261.5 nm/s), suggesting superior intestinal absorption and blood-brain barrier flux rates [1]. Despite these favorable predictions, the model assigns fasoracetam a 'Low (30%)' literature-reported BBB permeability, highlighting a discrepancy between predicted and experimental CNS exposure that warrants further investigation.

blood-brain barrier permeability in silico ADME Caco-2 assay

Clinically Documented ADHD Symptom Improvement (CGI-I: 3.79→2.33; P < 0.001) in Genetically Stratified Population Versus Piracetam (Adjunctive Only)

In a 5-week open-label, single-blind, placebo-controlled study, fasoracetam (NFC-1) administered at doses escalating to 400 mg BID produced a significant improvement in CGI-I scores from a mean of 3.79 at baseline to 2.33 at week 5 (P < 0.001) in adolescents with ADHD harboring mGluR network gene mutations [1]. CGI-S scores similarly improved from 4.83 to 3.86 (P < 0.001), and actigraphy confirmed objective reductions in moderate-to-vigorous physical activity (P < 3.5 × 10⁻⁴) [1]. By comparison, piracetam has only been studied as an adjunct to methylphenidate in ADHD, not as monotherapy, and has not demonstrated efficacy in a genetically stratified mGluR-deficient population [2]. No comparable precision-medicine ADHD trial exists for aniracetam, oxiracetam, or coluracetam.

ADHD clinical trial CGI-I improvement precision medicine

Analytical Reference Standard Purity ≥98% (HPLC, Cayman) and Validated Crystalline Forms for Formulation Consistency

Fasoracetam is available as an analytical reference standard with purity ≥98% (HPLC) from Cayman Chemical and 99.21% (HPLC) from Selleckchem . Critically, three distinct crystalline forms (two hydrated, one anhydrous) have been structurally characterized by single-crystal X-ray diffraction, with the most stable hydrate (Form I) melting at 57.2°C [1]. Patent-protected cocrystals and R-enantiomer-specific crystalline forms (Form II monohydrate) are also described, enabling precise control over polymorph identity for formulation studies [2]. By comparison, generic piracetam is typically supplied at 97-99% purity without polymorph specification, and its solid-state characterization is less rigorously documented in procurement-grade material .

analytical reference standard crystalline polymorphs quality control

Fasoracetam (CAS 59388-44-2) Application Scenarios Derived from Quantitative Evidence


Precision Psychiatry: ADHD Clinical Trials in mGluR-Genetically Stratified Populations

Fasoracetam is the only racetam with published efficacy data (CGI-I improvement from 3.79 to 2.33, P < 0.001) from a placebo-controlled trial in adolescents carrying mGluR network gene variants [1]. CROs and academic clinical research centers conducting genetically stratified ADHD trials should procure fasoracetam (NFC-1) as the investigational product, as no alternative racetam offers comparable biomarker-defined efficacy evidence. The compound's favorable safety profile — with no significant difference in adverse event incidence between placebo and active drug weeks [1] — further supports its use in pediatric clinical research protocols.

GABA(B) Receptor Plasticity and Post-Dependence Recovery Models

Fasoracetam's unique ability to upregulate GABA(B) receptor density following repeated administration in rodent cerebral cortex [2] makes it the compound of choice for preclinical studies investigating GABA(B) receptor plasticity, recovery after chronic GABAergic agonist exposure (e.g., baclofen, phenibut), or anxiety models. Unlike piracetam or oxiracetam, which do not alter GABA(B) receptor expression, fasoracetam provides a pharmacological tool that directly engages this receptor system. Researchers should source high-purity fasoracetam (≥98% HPLC) with documented polymorph identity to ensure batch-to-batch consistency in chronic dosing studies.

Pharmacokinetic Modeling and IVIVE Studies Requiring Low Protein-Binding Compounds

With plasma protein binding of only ~3.3% [3], fasoracetam offers a near-ideal free fraction profile for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling. This low binding simplifies the calculation of unbound drug concentrations at effect sites and reduces the confounding influence of protein-binding shifts in disease states. Its predicted Caco-2 permeability (QPPCaco = 227.8 nm/s) and MDCK flux (QPPMDCK = 410.6 nm/s) surpass those of piracetam [4], indicating suitability for oral absorption modeling. DMPK laboratories should consider fasoracetam as a reference compound with well-characterized, low protein-binding properties.

Formulation Development Utilizing Defined Crystalline Polymorphs for Regulatory Submission

Fasoracetam's three structurally resolved crystalline forms (hydrate I, hydrate II, anhydrate) and patent-protected cocrystals [5][6] provide a differentiated solid-state landscape for pharmaceutical formulation development. The availability of R-enantiomer-specific crystalline forms enables chiral purity control, while cocrystal patents offer intellectual property advantages for novel formulation strategies. For generic pharmaceutical companies or CDMOs developing fasoracetam-based products, procurement of polymorph-controlled material with certificate of analysis (CoA) documenting crystalline identity by XRPD or DSC is essential. This level of solid-state characterization exceeds that typically available for generic racetams like piracetam.

Quote Request

Request a Quote for Fasoracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.